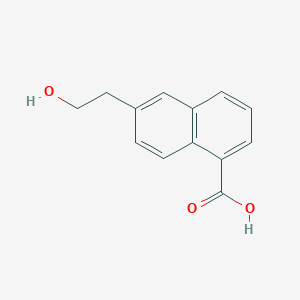

6-(2-Hydroxyethyl)-1-naphthoic acid

Overview

Description

6-(2-Hydroxyethyl)-1-naphthoic acid, also known as 2-hydroxyethylnaphthalene-1-carboxylic acid (HENC), is an organic compound that is widely used in a variety of scientific research applications. It is an important intermediate in the synthesis of various compounds, and its mechanism of action has been studied in detail.

Scientific Research Applications

Standard Method Design Considerations for Naphthenic Acids Analysis

Naphthenic acids, a complex class found in oil sands bitumen and wastewater, require precise analytical methods for their semi-quantification. A review by Kovalchik et al. (2017) discusses methodological considerations for analyzing naphthenic acids using mass spectrometry, highlighting the importance of extraction methods, analysis instrumentation, and the use of calibration standards. This work is foundational for designing future standard methods aimed at the semi-quantification of total naphthenic acids, suggesting a path forward for more accurate environmental monitoring and analysis (Kovalchik et al., 2017).

Protolytic Dissociation in the Excited State

The excited state proton transfer (ESPT) phenomenon, where molecules like naphthol derivatives exhibit significantly increased acidity upon electronic excitation, is reviewed by Szczepanik (2015). This work explores the acidity constants in both ground and excited states, providing insights into the protolytic equilibria of cyano derivatives of naphthol. The findings suggest potential applications in understanding solvent interactions and photophysical properties of these compounds (Szczepanik, 2015).

Biological Properties and Synthesis of Naphthoquinone Derivatives

López et al. (2014) present a structured review on the biological activities of naphthoquinones and their synthetic derivatives, such as lawson and its nitrogen-containing derivatives. These compounds have shown promise in treating various diseases due to their antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects. The review also covers the chemistry, synthesis, and pharmacological properties of these compounds, highlighting their potential in medicinal chemistry and as pesticides (López et al., 2014).

Mass Spectrometric Characterization of Environmental Samples

Headley et al. (2009) review the development of mass spectrometric methods for characterizing oil sands naphthenic acids in environmental samples. This paper discusses the analytical techniques, including negative-ion electrospray ionization, and the challenges in quantifying naphthenic acids due to matrix effects and the complexity of environmental samples. The review emphasizes the need for more reliable quantitative methods and the potential for environmental forensics applications in identifying toxic components (Headley et al., 2009).

Analytical Methods for Antioxidant Activity

Munteanu and Apetrei (2021) provide a critical presentation of tests used to determine antioxidant activity, discussing detection mechanisms, applicability, and the pros and cons of various methods. This review is pertinent for understanding how compounds like "6-(2-Hydroxyethyl)-1-naphthoic acid" could be evaluated for their antioxidant properties, offering insights into their potential health benefits and applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-hydroxyethyl methacrylate (hema), have been shown to interact with various cellular components

Mode of Action

It’s worth noting that similar compounds, such as hema, have been shown to interact with cellular components and exhibit certain biological activities . For instance, HEMA has been reported to act as a surfactant or alkalizing agent, aiding in emulsification and solubilizing of compounds or in raising the pH of a solution .

Biochemical Pathways

Compounds with similar structures, such as n6-(2-hydroxyethyl)adenosine, have been shown to attenuate lipopolysaccharide-stimulated pro-inflammatory responses by suppressing tlr4-mediated nf-κb signaling pathways .

Pharmacokinetics

Hydroxyethyl starch, a compound with a similar hydroxyethyl group, has been used as a drug carrier, indicating potential bioavailability .

Result of Action

Compounds with similar structures, such as n6-(2-hydroxyethyl)adenosine, have been shown to attenuate hydrogen peroxide-induced oxidative toxicity in pc12 cells .

Action Environment

It’s worth noting that the environment can significantly influence the action of similar compounds .

Biochemical Analysis

Biochemical Properties

6-(2-Hydroxyethyl)-1-naphthoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as γ-glutamyltranspeptidases, which are involved in glutathione metabolism . These interactions are crucial for maintaining cellular redox balance and protecting cells from oxidative stress. The compound’s ability to bind to specific enzymes and proteins suggests its potential as a biochemical tool for studying enzyme mechanisms and cellular processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, the compound can modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activities . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular metabolism and gene expression over time.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to fatty acid metabolism and energy production . The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Its role in these pathways highlights its potential as a modulator of cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s biological effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its biochemical activities. Its localization within the cell can affect its function and interactions with other biomolecules, highlighting the importance of understanding its subcellular distribution.

properties

IUPAC Name |

6-(2-hydroxyethyl)naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-7-6-9-4-5-11-10(8-9)2-1-3-12(11)13(15)16/h1-5,8,14H,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBPZMUJFQKDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CCO)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855700 | |

| Record name | 6-(2-Hydroxyethyl)naphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

614754-39-1 | |

| Record name | 6-(2-Hydroxyethyl)naphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

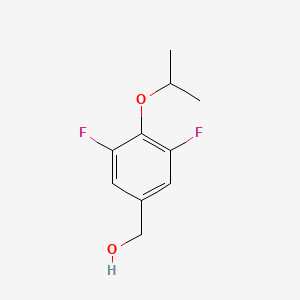

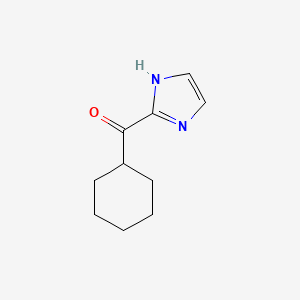

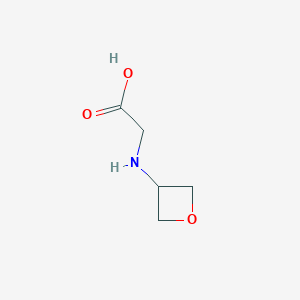

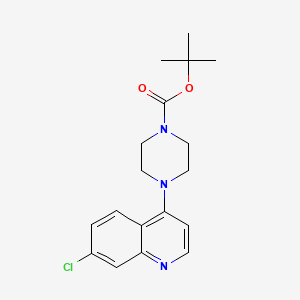

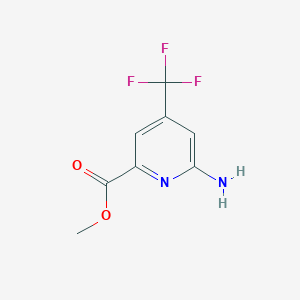

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1456518.png)

![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid hydrochloride](/img/structure/B1456531.png)